molecular formula C22H24O5 B12655478 Psoralen, 8-geranyl-5-methoxy- CAS No. 17182-52-4

Psoralen, 8-geranyl-5-methoxy-

Cat. No.: B12655478
CAS No.: 17182-52-4
M. Wt: 368.4 g/mol
InChI Key: CTPXXQMJFXTTQZ-XNTDXEJSSA-N
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Description

Psoralen, 8-geranyl-5-methoxy- is a naturally occurring photoactive compound found in various plants. It belongs to the family of furanocoumarins, which are known for their ability to interact with deoxyribonucleic acid (DNA) upon activation by ultraviolet light. This compound has been utilized in traditional medicine and modern therapeutic applications due to its unique photoreactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Psoralen, 8-geranyl-5-methoxy- typically involves the extraction from plant sources or chemical synthesis. One method includes the high-speed counter-current chromatography (HSCCC) technique, which allows for the separation and purification of the compound from crude plant extracts. The solvent system used in HSCCC often comprises n-hexane, ethyl acetate, methanol, and water in equal volumes .

Industrial Production Methods: Industrial production of Psoralen, 8-geranyl-5-methoxy- may involve large-scale extraction from plants like Pulsatilla chinensis. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound to a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: Psoralen, 8-geranyl-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated psoralens, reduced furanocoumarins, and various substituted derivatives with altered photophysical properties .

Scientific Research Applications

Psoralen, 8-geranyl-5-methoxy- has a wide range of scientific research applications:

Mechanism of Action

Psoralen, 8-geranyl-5-methoxy- exerts its effects through a photoreactive mechanism. Upon exposure to ultraviolet light, it intercalates into DNA and forms covalent bonds with pyrimidine bases, leading to DNA cross-linking. This process inhibits DNA synthesis and function, ultimately causing cell apoptosis. The compound also affects tyrosine kinase signaling and influences the immunogenic properties of cells .

Comparison with Similar Compounds

Uniqueness: Psoralen, 8-geranyl-5-methoxy- is unique due to its specific geranyl and methoxy substitutions, which may confer distinct photophysical and biological properties compared to other psoralens. These structural differences can influence its reactivity, efficacy, and safety profile in therapeutic applications .

Properties

CAS No.

17182-52-4

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

9-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H24O5/c1-14(2)6-5-7-15(3)10-12-26-22-20-17(11-13-25-20)19(24-4)16-8-9-18(23)27-21(16)22/h6,8-11,13H,5,7,12H2,1-4H3/b15-10+

InChI Key

CTPXXQMJFXTTQZ-XNTDXEJSSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C)C

Origin of Product

United States

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